1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Description

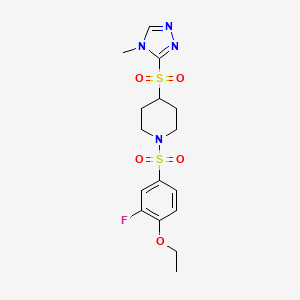

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two distinct sulfonyl groups. The first sulfonyl group is attached to a 4-ethoxy-3-fluorophenyl moiety, while the second is linked to a 4-methyl-1,2,4-triazole ring. The ethoxy and fluorine substituents on the phenyl ring may enhance metabolic stability and modulate lipophilicity, while the triazole ring could contribute to π-π stacking or metal coordination in biological systems.

Properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN4O5S2/c1-3-26-15-5-4-13(10-14(15)17)28(24,25)21-8-6-12(7-9-21)27(22,23)16-19-18-11-20(16)2/h4-5,10-12H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKCKRTZHAYRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine , identified by its CAS number 2034512-67-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The structure features a piperidine ring substituted with sulfonyl groups attached to both a fluorinated phenyl and a triazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂FN₃O₃S |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 2034512-67-7 |

Synthesis

The synthesis of this compound typically involves multiple synthetic routes that include:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the Sulfonamide Groups : Via reactions with sulfonyl chlorides under basic conditions.

- Coupling Reactions : Final assembly of the piperidine derivative with the sulfonamide intermediates using coupling agents.

Antiproliferative Effects

Research has demonstrated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in studies involving triazole derivatives, compounds showed potent activity against breast, colon, and lung cancer cell lines. The highest activity was noted for specific triazole derivatives, indicating that structural modifications can enhance biological efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing inhibition of target enzymes.

- Receptor Modulation : The piperidine structure enhances binding affinity to specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

- Study on Triazole Derivatives :

- Antimicrobial Activity :

- In Vitro Studies :

Scientific Research Applications

Chemical Properties and Structure

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine has a complex molecular structure characterized by a piperidine core substituted with sulfonyl and triazole groups. Its molecular formula is with a molecular weight of approximately 416.5 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide and piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus can effectively inhibit bacterial growth against strains such as Salmonella typhi and Staphylococcus aureus . The sulfonamide moiety is particularly noted for its antibacterial action, making this compound a candidate for further exploration in antimicrobial therapies.

Antifungal Activity

The incorporation of triazole groups is known to enhance antifungal activity. Compounds similar to 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine have been studied for their effectiveness against various fungal pathogens. Triazoles are widely used in treating fungal infections due to their mechanism of inhibiting ergosterol synthesis .

Central Nervous System Disorders

The potential application of this compound in treating central nervous system disorders has been highlighted in several studies. Compounds with similar structures have been investigated for their neuroprotective effects and ability to mitigate cognitive decline associated with conditions such as Alzheimer's disease . The piperidine derivatives are known to influence neurotransmitter systems, which could be beneficial in managing neurodegenerative diseases.

Metabolic Disorders

There is growing interest in the use of sulfonamide compounds to treat metabolic disorders, including type 2 diabetes and obesity. The inhibition of specific enzymes related to glucose metabolism has been demonstrated with similar compounds . This suggests that 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine may possess therapeutic potential in managing metabolic syndromes.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine-linked triazole derivatives with sulfonyl or sulfanyl functionalities. Key structural analogues and their distinguishing features are summarized below:

Physicochemical and Pharmacological Implications

- Electron-Withdrawing Effects : The 3-fluoro substituent on the phenyl ring enhances electron withdrawal, which may stabilize negative charges in enzyme active sites. This contrasts with dichlorophenyl analogues (e.g., ), where chlorine’s larger size and lipophilicity dominate .

- Triazole Role : The 4-methyl-1,2,4-triazole in the target compound differs from 1,2,3-triazoles in , which exhibit sulfanyl linkages. The 1,2,4-triazole’s nitrogen arrangement may favor coordination with metal ions (e.g., Zn²⁺ in metalloenzymes) .

Structure-Activity Relationship (SAR) Insights

Tools like SimilarityLab () enable rapid SAR exploration by comparing commercial analogues. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.